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molecular formula C11H9NO3 B8794254 4-Methoxy-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 5361-66-0

4-Methoxy-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No. B8794254
M. Wt: 203.19 g/mol
InChI Key: DYHYOYFSCMNDMX-UHFFFAOYSA-N
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Patent
US04963684

Procedure details

17.8 g (74.3 mmol) of the compound (4) thus obtained was added to 50 ml of water, which was then incorporated with 100 ml of methylene chloride and rendered basic with 25% aqueous solution of sodium hydroxide under water-cooling. After the solution was separated into two layers, the aqueous layer was extracted with 20 ml of methylene chloride. Then, the methylene chloride layers were combined and washed with 30 ml of water. They were dried over anhydrous magnesium sulfate and then concentrated at reduced pressure to obtain 15.06 g of 8-methoxy-6,7-methylenedioxyisoquinoline (5) with a yield of 99.7%. The resultant product was recrystallized from ethyl acetate/n-hexane: m.p. 144°-5° C. IR and NMR of the resultant product are listed below.
Name
compound ( 4 )
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[C:5]2[O:16][CH2:15][O:14][C:6]=2[CH:7]=[C:8]2[C:13]=1[CH:12]=[N:11][CH:10]=[CH:9]2.O.[OH-].[Na+]>C(Cl)Cl>[CH3:2][O:3][C:4]1[C:5]2[O:16][CH2:15][O:14][C:6]=2[CH:7]=[C:8]2[C:13]=1[CH:12]=[N:11][CH:10]=[CH:9]2 |f:0.1,3.4|

Inputs

Step One
Name
compound ( 4 )
Quantity
17.8 g
Type
reactant
Smiles
Cl.COC=1C2=C(C=C3C=CN=CC13)OCO2
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After the solution was separated into two layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 20 ml of methylene chloride
WASH
Type
WASH
Details
washed with 30 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
They were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C2=C(C=C3C=CN=CC13)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 15.06 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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